molecular formula C14H21N3O2S B2811602 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2320819-92-7

8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2811602
CAS No.: 2320819-92-7
M. Wt: 295.4
InChI Key: FWDWXGOBBXWIRI-UHFFFAOYSA-N
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Description

8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure and the presence of an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the imidazole ring. Common reagents used in these reactions include sulfonyl chlorides, imidazole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, modulating their activity. The bicyclic structure provides stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-7-(4-(1E)-1-propen-1-yl)phenyl-3,6-diazabicyclo[3.1.1]heptane
  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2,5-dimethyl-2-phenyl-4-hexenoate

Uniqueness

Compared to similar compounds, 8-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-8-azabicyclo[321]oct-2-ene stands out due to its unique bicyclic structure and the presence of the imidazole ring

Properties

IUPAC Name

8-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-10(2)14-15-13(9-16(14)3)20(18,19)17-11-5-4-6-12(17)8-7-11/h4-5,9-12H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDWXGOBBXWIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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